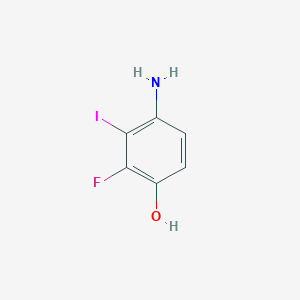

4-Amino-2-fluoro-3-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FINO |

|---|---|

Molecular Weight |

253.01 g/mol |

IUPAC Name |

4-amino-2-fluoro-3-iodophenol |

InChI |

InChI=1S/C6H5FINO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 |

InChI Key |

VBSFLZGGKIMAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 Amino 2 Fluoro 3 Iodophenol

Retrosynthetic Analysis and Key Disconnections for the Synthesis of 4-Amino-2-fluoro-3-iodophenol

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple synthetic routes. The primary disconnections involve the carbon-nitrogen, carbon-fluorine, and carbon-iodine bonds.

A logical retrosynthetic approach would involve the late-stage introduction of the iodo group to a pre-functionalized aminofluorophenol precursor. This is because iodination is often a high-yielding electrophilic aromatic substitution that can be directed by existing activating groups. The amino and hydroxyl groups are strong ortho-, para-directors, which would facilitate the introduction of iodine at the desired position.

Another key disconnection involves the formation of the C-F bond. Fluorination reactions can be challenging, and their placement in the synthetic sequence is critical. Introducing the fluorine atom early in the synthesis might be advantageous, starting from a readily available fluoro-aromatic compound.

The amino group can be introduced via the reduction of a nitro group. This is a common and efficient transformation in aromatic chemistry. Therefore, a potential precursor could be a fluorinated and iodinated nitrophenol.

Based on these considerations, a plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that a key intermediate for the synthesis could be 2-fluoro-4-nitrophenol (B1220534). Subsequent iodination and reduction of the nitro group would lead to the target molecule. Another potential starting material could be 4-amino-2-fluorophenol (B116865), which would then undergo regioselective iodination.

Development of Novel Synthetic Pathways to this compound

The key to synthesizing this compound lies in the regioselective introduction of the three different substituents onto the phenol (B47542) ring. The strong ortho-, para-directing effects of the hydroxyl and amino groups, and the ortho-directing effect of the fluorine atom must be carefully managed.

One strategy involves starting with 4-aminophenol. The hydroxyl and amino groups would strongly direct electrophiles to the ortho positions. However, achieving selective functionalization at the 2- and 3-positions would be challenging due to the competing activation at other positions.

A more controlled approach would start with a precursor where the regiochemistry is already established. For instance, starting with 2-fluoro-4-nitrophenol allows for more predictable functionalization. The nitro group is a meta-director, while the hydroxyl and fluoro groups are ortho-, para-directors. This combination of directing effects can be exploited to achieve the desired substitution pattern. Iodination of 2-fluoro-4-nitrophenol would be expected to occur at the position ortho to the hydroxyl group and meta to the nitro group, which is the desired 3-position.

Protecting group strategies can also be employed to control regioselectivity. For example, the hydroxyl and amino groups can be protected to modulate their directing ability and prevent unwanted side reactions during functionalization steps. The tetrafluoropyridyl (TFP) group has been used as a protecting group for phenols to control regioselective electrophilic aromatic substitution. worktribe.com

Given the presence of multiple reactive functional groups, chemoselectivity is a critical aspect of the synthesis. For instance, during iodination, the conditions must be chosen to avoid oxidation of the phenol or amino group. Similarly, when reducing the nitro group, the conditions should not affect the C-I or C-F bonds.

The reduction of a nitro group in the presence of a halogen is a common transformation. Catalytic hydrogenation using catalysts like Pd/C is often effective and chemoselective. google.com For instance, the reduction of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide is achieved with high yield using Pd/C and hydrogen gas. google.com

The choice of iodinating agent is also crucial. Mild iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of a weak base are often preferred to prevent over-iodination or side reactions. Studies on the iodination of substituted phenols have shown that conditions can be tuned to achieve high selectivity. worktribe.com

The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is essential for maximizing the yield and purity of this compound.

For a multi-step synthesis, each step needs to be individually optimized. For example, in a potential synthesis starting from 2-fluoro-4-nitrophenol, the iodination step would require optimization of the iodinating agent, solvent, and temperature to ensure high regioselectivity and conversion. The subsequent reduction of the nitro group would necessitate the careful selection of a catalyst and reaction conditions to ensure complete reduction without affecting the other functional groups.

A patent for the preparation of 4-amino-3-fluorophenol (B140874) from o-fluoronitrobenzene highlights the importance of optimizing reaction conditions for catalytic hydrogenation to achieve high conversion and selectivity. google.com Similar optimization would be necessary for the synthesis of the title compound.

Table 1: Potential Reaction Steps and Parameters for Optimization

| Step | Reaction | Key Parameters to Optimize | Potential Conditions |

|---|---|---|---|

| 1 | Iodination of 2-fluoro-4-nitrophenol | Iodinating agent, solvent, temperature, reaction time | NIS, I2/Ag2SO4 in various solvents (e.g., MeCN, TFA) worktribe.com |

Catalytic Approaches in the Preparation of this compound

Catalytic methods, particularly those involving transition metals, play a pivotal role in modern organic synthesis and can be applied to the preparation of this compound.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct application to the synthesis of this compound is not explicitly detailed in the provided search results, the principles of these reactions can be applied to construct the substituted aromatic ring.

For example, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce one of the functional groups. A Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, could be used to build a more complex scaffold that is later converted to the target molecule. beilstein-journals.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-catalyzed reactions. thieme-connect.com

Aryl amination reactions, such as the Buchwald-Hartwig amination, could potentially be used to introduce the amino group. However, the presence of other halogens on the ring would require careful selection of the catalyst and reaction conditions to ensure selective amination.

While not a direct synthesis of the target compound, a study on the synthesis of 2-acylamino uronic acid glycosyl phosphonates demonstrates the use of palladium-catalyzed reactions in the presence of multiple functional groups, highlighting the potential for such methods in complex syntheses. acs.org

The synthesis of multi-functional building blocks often relies on metal-catalyzed cross-couplings. uni-muenchen.deru.nl The development of a synthetic route to this compound could benefit from these advanced catalytic methodologies to improve efficiency and selectivity.

Table 2: Potentially Applicable Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Potential Application | Reference |

|---|---|---|---|

| Sonogashira Coupling | Palladium or Iron | C-C bond formation to build the aromatic core | beilstein-journals.org |

| Suzuki Coupling | Palladium | C-C bond formation | thieme-connect.com |

| Buchwald-Hartwig Amination | Palladium | Introduction of the amino group | - |

Organocatalytic Methods for Stereoselective (if applicable) Introduction of Substituents

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not directly applicable to the final product itself. However, organocatalysis plays a crucial role in the asymmetric synthesis of related chiral molecules, such as fluorinated bisoxindoles and acyclic γ-nitrothioesters, where the introduction of fluorine or other substituents adjacent to a stereocenter is critical. nih.govacs.org For instance, organocatalytic methods have been successfully developed for the highly diastereoselective creation of 3-fluoro-3'-hydroxy-3,3'-bisoxindoles from fluorooxindoles and isatins. nih.gov

While not directly creating a chiral center in this compound, these principles are relevant. Should this molecule be used as a building block in a larger, chiral pharmaceutical agent, organocatalysts could be employed to control the stereochemistry of subsequent transformations. For example, chiral aminophenol organocatalysts are used to control enantioselectivity in reactions involving imines. acs.org The development of organocatalytic methods for direct, enantioselective fluorination or amination of phenolic rings remains an active area of research, which could provide future pathways to chiral analogs of the title compound. ua.esresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like this compound, aiming to reduce environmental impact and improve efficiency. dokumen.pubscribd.com

Utilization of Sustainable Solvents and Solvent-Free Reaction Systems

The synthesis of aminophenols and their subsequent halogenation can be adapted to incorporate sustainable solvents. Traditional syntheses often rely on polar aprotic solvents like DMF or DMSO. researchgate.net However, greener alternatives are being implemented.

Water: Water is an ideal green solvent. Efficient and selective iodination of phenols has been demonstrated using molecular iodine and hydrogen peroxide in water, which serves as a non-flammable and innocuous solvent. scielo.br This method shows a preference for ortho-iodination, which is key for the synthesis of the target molecule.

Ethanol (B145695) and Recyclable Solvents: A patented method for producing the precursor 4-amino-3-fluorophenol utilizes a mixture of water and ethanol for the initial catalytic hydrogenation step. google.com Other processes for related compounds use recyclable solvents like ethyl acetate (B1210297) or propyl acetate for extraction, minimizing waste. google.com

Solvent-Free Systems: Mechanochemistry, or ball-milling, offers a solvent-free alternative. A sustainable synthesis of a related selective 5-HT7 receptor antagonist was achieved using mechanochemical methods, which reduced reaction times, limited the need for excess reagents, and often eliminated the need for chromatographic purification. acs.orguj.edu.pl This approach could be applied to steps such as the alkylation of the phenolic hydroxyl group or the formation of precursor amides.

| Reaction Type | Conventional Solvent | Green Alternative(s) | Reference(s) |

| Phenol Iodination | Dichloromethane, Acetonitrile | Water | scielo.br |

| Catalytic Hydrogenation | Methanol, Ethanol | Water-Ethanol mixtures | google.com |

| Alkylation/Amidation | DMF, Dichloromethane | Ethanol, Solvent-free (Mechanochemistry) | acs.orguj.edu.pl |

| Extraction | Dichloromethane, Chloroform | Ethyl acetate, Propyl acetate, Cyclohexane | google.comtdcommons.org |

Atom Economy and Waste Minimization in the Production of this compound

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com The synthesis of this compound involves multiple steps where atom economy can be optimized.

A plausible synthetic pathway starts with 4-amino-2-fluorophenol, which is then iodinated. The synthesis of 4-amino-2-fluorophenol can begin with 4-fluoro-2-nitrophenol, which is reduced via catalytic hydrogenation. prepchem.com This reduction step is highly atom-economical, producing only water as a byproduct.

The iodination step is critical for optimizing atom economy.

Traditional Iodination: Methods using reagents like N-iodosuccinimide (NIS) are effective but have poor atom economy, as the succinimide (B58015) portion becomes a stoichiometric byproduct. vulcanchem.com

Atom-Economical Iodination: A greener approach uses molecular iodine (I₂) with an oxidant like hydrogen peroxide (H₂O₂). scielo.br In this system, the H₂O₂ oxidizes the iodide (I⁻) formed during the reaction back to the active electrophilic iodine species, allowing, in principle, for both atoms of I₂ to be incorporated into the product. This significantly improves atom economy and reduces halide waste. scielo.br Some protocols have been developed that achieve 100% iodine atom economy by converting both atoms of molecular iodine into an electrophilic I+ source. acs.org

| Iodination Reagent System | Key Byproducts | Atom Economy | Reference(s) |

| N-Iodosuccinimide (NIS) | Succinimide | Low | vulcanchem.com |

| I₂ / H₂O₂ in Water | Water | High | scielo.br |

| I₂ / (Diacetoxyiodo)benzene (DAIB) | Iodobenzene, Acetic Acid | High (100% Iodine Economy) | acs.org |

Advanced Synthetic Techniques for this compound

To enhance reaction efficiency, safety, and scalability, advanced synthetic techniques like flow chemistry and microwave-assisted synthesis are being applied to the production of complex organic molecules.

Application of Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and streamlined scalability. beilstein-journals.orgrsc.org

The synthesis of this compound involves several steps that are well-suited for adaptation to a flow process:

Nitration and Hydrogenation: These are often highly exothermic and can involve hazardous reagents or high pressures. Flow reactors provide precise temperature control and minimize the volume of hazardous material at any given moment, significantly improving safety. rsc.org

| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages | Reference(s) |

| Nitration | Poor temperature control, risk of runaway reaction | Enhanced heat transfer, improved safety | |

| Hydrogenation | Handling of flammable H₂ gas at high pressure | Safer handling of gases, high-pressure capability | rsc.org |

| Iodination | Control of regioselectivity, handling of reagents | Precise mixing and residence time control, improved selectivity | nih.govresearchgate.net |

| Multi-step Synthesis | Isolation of intermediates, cumulative yield loss | Telescoped reactions, reduced manual handling, higher throughput | beilstein-journals.org |

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net

Several stages in the synthesis of this compound could be accelerated with this technique:

Precursor Synthesis: The synthesis of related aminophenol derivatives and other heterocyclic systems has been shown to be significantly faster under microwave irradiation. researchgate.netacs.org For example, the synthesis of flavones from 2'-hydroxychalcones, a reaction that can take several hours under conventional heating, can be completed in minutes using a microwave reactor. researchgate.net

Coupling and Cyclization Reactions: Palladium-catalyzed coupling reactions, which might be used to construct a precursor to the target molecule, are frequently accelerated by microwave heating. acs.org Similarly, cyclization reactions to form related heterocyclic structures are often faster and higher-yielding with MAOS. acs.org While direct literature on the microwave-assisted iodination of 4-amino-2-fluorophenol is scarce, the general success of MAOS in accelerating halogenation reactions suggests its potential applicability. researchgate.net

Reaction Mechanisms and Comprehensive Reactivity Studies of 4 Amino 2 Fluoro 3 Iodophenol

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions on 4-Amino-2-fluoro-3-iodophenol

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of EAS on this compound is dictated by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect). Conversely, the fluoro (-F) and iodo (-I) groups are deactivating due to their electron-withdrawing inductive effects (-I effect), although they also act as ortho-, para-directors through resonance.

The net effect is a strongly activated aromatic ring. The directing influences of the substituents are summarized below:

-OH group (at C1): Directs ortho (C2, C6) and para (C4).

-F group (at C2): Directs ortho (C1, C3) and para (C5).

-I group (at C3): Directs ortho (C2, C4) and para (C6).

-NH₂ group (at C4): Directs ortho (C3, C5) and para (C1).

Considering the positions already occupied, the potential sites for electrophilic attack are C5 and C6. The powerful activating and directing effects of the -OH and -NH₂ groups dominate. The -OH group strongly directs to C6 (ortho) and the -NH₂ group strongly directs to C5 (ortho).

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. Attack at C5 is strongly favored due to the synergistic stabilization provided by the adjacent para-hydroxyl and ortho-amino groups. Attack at C6 is also possible, stabilized by the para-amino and ortho-hydroxyl groups. However, the position at C5 is generally more activated. Subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the final product. Oxidative iodination methods, often employed for phenols and anilines, typically proceed under these mechanistic principles. nih.govresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Groups Favoring Attack | Predicted Outcome |

|---|---|---|

| C5 | Ortho to -NH₂, Para to -F | Major Product |

| C6 | Ortho to -OH, Para to -I | Minor Product |

Nucleophilic Aromatic Substitution Pathways and Their Scope with this compound

Nucleophilic Aromatic Substitution (NAS) on aryl halides is generally challenging and requires either strong electron-withdrawing groups to activate the ring or harsh reaction conditions. libretexts.orgmasterorganicchemistry.com The target molecule, this compound, is rich in electron-donating groups (-OH, -NH₂), which deactivate the ring toward the standard SNAr (addition-elimination) mechanism. This mechanism involves the attack of a nucleophile to form a negatively charged Meisenheimer complex, a high-energy intermediate that is destabilized by electron-donating groups. libretexts.orglibretexts.org

Despite this, NAS could be envisioned via two potential pathways:

Metal-Catalyzed Substitution: Copper-catalyzed reactions, for instance, can facilitate the displacement of the iodo group. nih.gov The iodine at C3 is the most likely leaving group due to the relative weakness of the C-I bond compared to C-F, C-O, or C-N bonds. The mechanism would involve the formation of an organometallic intermediate, lowering the activation energy for the substitution.

Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions, it might be possible to generate a highly reactive aryne intermediate. libretexts.org This would likely involve the deprotonation of the phenol (B47542) and subsequent elimination of the adjacent iodo group. However, the presence of multiple potential proton abstraction sites and the electronic nature of the ring make this pathway less predictable for this specific substrate.

The scope of nucleophiles in such reactions would typically include amines, alkoxides, and thiolates. byjus.com However, due to the electron-rich nature of the substrate, achieving successful NAS would likely require carefully optimized, non-classical conditions, such as those involving transition metal catalysis.

Radical Reaction Pathways and Characterization of Radical Intermediates Involving this compound

The presence of a carbon-iodine bond opens up pathways for radical chemistry, as the C-I bond is susceptible to homolytic cleavage upon exposure to radical initiators, light, or heat. rsc.org

The primary radical reaction would involve the formation of an aryl radical at the C3 position: C₆H(OH)(F)(I)(NH₂) → C₆H(OH)(F)(•)(NH₂) + I•

This 4-amino-2-fluoro-3-phenoxyl radical intermediate is a distonic radical ion, where the radical center and charged site (from the protonated amine or deprotonated phenol) are separated. rsc.org The reactivity of such radicals is influenced by electrostatic fields within the molecule. This aryl radical can then participate in several subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or reagent to yield 4-amino-2-fluorophenol (B116865).

Intramolecular Cyclization: If tethered to another reactive group, this radical could undergo intramolecular aromatic substitution. ucl.ac.uk

Addition to π Systems: The radical can add to alkenes or other unsaturated systems.

Reaction with Molecular Oxygen: Aryl radicals can react with O₂ to form peroxyl radicals, which can lead to further oxidation products. rsc.org

Characterization of such transient radical intermediates is typically performed using techniques like electron paramagnetic resonance (EPR) spectroscopy or by trapping the radical with specific agents like nitrones (e.g., DMPO) to form a more stable radical adduct that can be analyzed. researchgate.net Computational methods (DFT) are also invaluable for predicting the structure and stability of these intermediates. rsc.org

Influence of Substituents (Amino, Fluoro, Iodo) on the Electronic and Steric Environment of this compound

The chemical behavior of this compound is a direct consequence of the combined electronic and steric effects of its four distinct substituents.

The electronic nature of the aromatic ring is determined by the balance between inductive (-I) and resonance (±R) effects of each substituent. auburn.edu

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong resonance donors (+R) and moderately strong inductive withdrawers (-I). The +R effect is dominant, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions. This makes the molecule highly susceptible to electrophilic attack and resistant to nucleophilic attack.

Iodo (-I) Group: The iodine atom has a weak -I effect and a weak +R effect. Its influence is less pronounced than that of fluorine, but it also acts as a deactivator and an ortho/para director. The polarizability of iodine can also play a role in its interactions. researchgate.net

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity (EAS) |

|---|---|---|---|

| -OH | -I (Withdrawing) | +R (Donating) | Strongly Activating |

| -NH₂ | -I (Withdrawing) | +R (Donating) | Strongly Activating |

| -F | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating |

| -I | -I (Weakly Withdrawing) | +R (Weakly Donating) | Deactivating |

Steric hindrance plays a crucial role in directing reactions, especially when multiple positions are electronically favorable. nih.govrsc.org

The Bulky Iodo Group: The iodine atom at C3 is the largest substituent. It significantly hinders electrophilic attack at the adjacent C2 and C4 positions, even if they were electronically available. Its size also influences the preferred conformation of the neighboring amino group.

The Fluoro Group: While smaller than iodine, the fluorine at C2 adds to the steric crowding on that side of the molecule, further disfavoring attack at C2 or C3.

Combined Steric Shielding: The region around C2 and C3 is sterically congested. This effectively channels incoming electrophiles towards the less hindered C5 and C6 positions. The steric bulk around the C3-iodo group can also promote ipso-substitution in radical reactions by buttressing the leaving group. ucl.ac.uk

Kinetic and Thermodynamic Analyses of Chemical Transformations Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, a qualitative analysis based on established chemical principles is possible.

Kinetics: The rates of its chemical transformations are directly linked to the activation energy (Ea) of the rate-determining step.

For EAS: The rate-determining step is the formation of the arenium ion. Due to the strong stabilization of the positive charge by the -OH and -NH₂ groups, the activation energy for attack at C5 and C6 is expected to be low, leading to a fast reaction rate compared to benzene.

For SNAr: The formation of the Meisenheimer complex would have a very high activation energy due to electronic destabilization by the -OH and -NH₂ groups, making the reaction kinetically unfeasible without catalysis.

For Radical Reactions: The kinetics of C-I bond homolysis would depend on the bond dissociation energy (BDE). C-I bonds are relatively weak (~210-230 kJ/mol), suggesting that radical formation is kinetically accessible under appropriate conditions (e.g., UV irradiation). The rates of subsequent radical reactions are typically very fast. rsc.org

EAS: These reactions are typically exothermic and thermodynamically favorable, as a relatively weak C-H bond is replaced by a stronger C-E (electrophile) bond.

NAS: The thermodynamics would depend on the nucleophile and leaving group. Replacing a C-I bond with a C-Nu bond (e.g., C-O, C-N) is often thermodynamically favorable. The challenge is overcoming the kinetic barrier.

Vapor Pressure and Phase Changes: The thermodynamic properties of related halophenols, such as 4-fluorophenol (B42351) and p-iodophenol, have been studied, allowing for the determination of enthalpies of sublimation and vaporization. researchgate.net These values are influenced by intermolecular forces like hydrogen bonding (from the -OH and -NH₂ groups) and halogen bonding (from the -I group). This compound would be expected to have a relatively high boiling point and be a solid at room temperature due to strong intermolecular hydrogen bonding.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2-fluorophenol |

| Benzene |

| 4-fluorophenol |

Exploration of Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

While specific literature detailing the intramolecular cyclization and rearrangement reactions exclusively for derivatives of this compound is limited, the reactivity of this scaffold can be predicted based on the well-established chemistry of other substituted o-aminophenols. The arrangement of the amino and hydroxyl groups on the phenyl ring makes these derivatives prime candidates for intramolecular cyclization to form heterocyclic systems, most notably benzoxazoles.

The primary pathway for cyclization involves the formation of an amide derivative from the 4-amino group, followed by an intramolecular condensation with the adjacent hydroxyl group. This process, known as benzoxazole (B165842) synthesis, is a fundamental transformation in heterocyclic chemistry. thieme-connect.comresearchgate.net The reaction typically proceeds in two stages: acylation of the amino group and subsequent cyclodehydration.

For a derivative of this compound, the process would begin with the acylation of the nitrogen atom using reagents like carboxylic acids, acyl chlorides, or anhydrides. This forms an N-(3-fluoro-2-hydroxy-6-iodophenyl)amide intermediate. The subsequent step is the critical intramolecular cyclization. This is often promoted by heat or by using acidic catalysts, which facilitate the nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxazole (B20620) ring. mdpi.com

The resulting product would be a highly functionalized 7-fluoro-6-iodo-2-substituted-benzoxazole. The presence of the fluorine and iodine atoms on the benzoxazole core significantly influences its electronic properties and provides valuable handles for further synthetic modifications. The iodine atom, in particular, is a versatile functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl, alkyl, or alkynyl substituents at the 6-position. researchgate.net

A plausible reaction mechanism involves the activation of the amide carbonyl, making it more electrophilic. The neighboring hydroxyl group then acts as an intramolecular nucleophile. The presence of electron-withdrawing groups like fluorine and iodine can increase the acidity of the phenolic proton, potentially facilitating the cyclization under certain conditions. mdpi.com

Below is a representative table outlining the expected substrates, conditions, and products for the intramolecular cyclization of a hypothetical derivative of this compound, based on general methods for benzoxazole synthesis. researchgate.netmdpi.com

Table 1: Representative Intramolecular Cyclization of a this compound Derivative

| Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Proposed Yield |

| N-(3-Fluoro-2-hydroxy-6-iodophenyl)acetamide | Polyphosphoric Acid (PPA) | - | 150-170 °C | 7-Fluoro-6-iodo-2-methylbenzoxazole | Good |

| N-(3-Fluoro-2-hydroxy-6-iodophenyl)benzamide | Acetic Anhydride (B1165640) | Acetic Acid | Reflux | 7-Fluoro-6-iodo-2-phenylbenzoxazole | Moderate to Good |

| This compound | Benzoic Acid | Eaton's Reagent (P₂O₅/MeSO₃H) | 80-100 °C | 7-Fluoro-6-iodo-2-phenylbenzoxazole | Good |

Note: The yields are proposed based on analogous reactions reported in the literature for other substituted o-aminophenols and are not based on specific experimental data for this compound.

Regarding rearrangement reactions, the literature does not describe specific intramolecular rearrangements for derivatives of this compound. General rearrangement reactions of aromatic compounds, such as the Bamberger rearrangement of phenylhydroxylamines to aminophenols, exist but are not directly applicable to the cyclization or rearrangement of this specific pre-formed aminophenol scaffold. wikipedia.orgwiley-vch.de Similarly, other rearrangements like the Smiles rearrangement can occur in related systems, but specific studies on this compound derivatives are not documented. nih.gov The stability of the substituted benzene ring generally precludes spontaneous skeletal rearrangements under typical cyclization conditions.

Derivatization and Selective Functionalization of 4 Amino 2 Fluoro 3 Iodophenol

Synthesis of Complex Molecular Architectures Utilizing 4-Amino-2-fluoro-3-iodophenol as a Strategic Building Block

The structure of this compound offers multiple reaction sites for the construction of more complex molecules. The presence of the iodo group is particularly significant, as it is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, including alkyl, aryl, and alkynyl groups, thereby enabling the synthesis of diverse molecular scaffolds.

Furthermore, the amino and hydroxyl groups can participate in cyclization reactions to form heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles could lead to the formation of benzoxazines, benzoxazoles, or other fused heterocyclic structures, which are prevalent motifs in medicinal chemistry. The fluorine atom, while generally less reactive, can influence the electronic properties and metabolic stability of the resulting molecules.

Selective Functionalization Strategies for the Amino Group of this compound

The amino group in this compound is a primary nucleophilic site and can be selectively functionalized under appropriate conditions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. The choice of base and solvent would be crucial to avoid competing O-acylation of the phenolic hydroxyl group. Generally, non-nucleophilic bases such as triethylamine (B128534) or pyridine (B92270) are employed.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. This functionalization is important for the synthesis of compounds with potential biological activities.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, achieving mono-alkylation can be challenging, and mixtures of mono- and di-alkylated products are often obtained. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, would be a more controlled method for introducing a single alkyl group.

Formation of Imine and Amide Derivatives

Imine Formation: The primary amino group can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water.

Amide Derivatives: As mentioned, acylation leads to amide derivatives. The formation of the amide bond is a cornerstone of many synthetic endeavors, particularly in the preparation of bioactive molecules. A variety of coupling reagents can be employed for the reaction between the amino group of this compound and a carboxylic acid to form an amide bond.

| Reaction Type | Reagent/Conditions | Expected Product |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl derivative |

| Alkylation | Alkyl halide, Base | N-Alkyl derivative(s) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff base) |

| Amide Coupling | Carboxylic acid, Coupling agent | Amide derivative |

Chemical Modifications at the Hydroxyl Group of this compound

The phenolic hydroxyl group is another key functional handle that can be selectively modified. Its acidity allows for a range of reactions under basic conditions.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or aryl groups.

Esterification: Esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base. To favor O-acylation over N-acylation, the more nucleophilic amino group would likely need to be protected first. Alternatively, specific conditions that promote O-acylation in the presence of an unprotected amine might be explored, though this would require careful optimization.

Protection and Deprotection Methodologies

To achieve selective functionalization at other positions of the molecule, it is often necessary to temporarily protect the hydroxyl and/or amino groups.

Hydroxyl Protecting Groups: A variety of protecting groups can be used for the phenolic hydroxyl group. Common examples include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Amino Protecting Groups: The amino group can be protected with groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or acetyl (Ac). These protecting groups can be selectively removed under acidic, hydrogenolytic, or basic/acidic conditions, respectively. The use of orthogonal protecting groups for the amino and hydroxyl functions would allow for their independent deprotection and subsequent functionalization.

| Functional Group | Protection Reagent | Common Protecting Group | Deprotection Conditions |

| Hydroxyl | Benzyl bromide, Base | Benzyl (Bn) | Hydrogenolysis |

| Hydroxyl | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Amino | Boc anhydride | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) |

| Amino | Cbz-Cl, Base | Benzyloxycarbonyl (Cbz) | Hydrogenolysis |

Transformations Involving the Halogen (Fluoro, Iodo) Substituents of this compound

The carbon-iodine bond is significantly weaker and more reactive than the carbon-fluorine bond, allowing for selective reactions at the iodine-bearing position. This differential reactivity is a cornerstone of modern synthetic organic chemistry, enabling precise modification of polyhalogenated aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the reactivity of aryl halides generally following the trend I > Br > Cl >> F. This selectivity makes the iodo group at the C3 position of this compound the primary site for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C3 position, introducing a variety of aryl, heteroaryl, or alkyl groups. The reaction conditions are typically mild and tolerate a wide range of functional groups, making it a suitable choice for this substrate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Applying this to this compound would selectively introduce an alkynyl substituent at the C3 position, yielding a 3-alkynyl-4-amino-2-fluorophenol derivative. These products can serve as versatile intermediates for further transformations.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Reacting this compound with various alkenes would lead to the introduction of a vinyl group at the C3 position. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-4-amino-2-fluorophenol | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal alkyne (R-C≡CH) | 3-Alkynyl-4-amino-2-fluorophenol | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkene (CH₂=CHR) | 3-Vinyl-4-amino-2-fluorophenol | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange is a powerful method for the formation of organometallic reagents, which can then react with a variety of electrophiles. The much greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond would allow for selective metalation at the C3 position. This reaction is typically carried out at low temperatures using organolithium or Grignard reagents.

The resulting aryllithium or aryl Grignard reagent, with the metal at the C3 position, is a potent nucleophile. Quenching this intermediate with an electrophile introduces a new substituent at this position. A wide array of electrophiles can be employed, including aldehydes, ketones, esters, carbon dioxide, and alkyl halides, leading to a diverse range of functionalized products.

Table 2: Potential Halogen-Metal Exchange and Electrophilic Quenching of this compound

| Reagent Sequence | Electrophile (E⁺) | Potential Product Structure |

| 1. n-BuLi, THF, -78 °C | 1. CO₂ | 4-Amino-2-fluoro-3-hydroxy-5-iodobenzoic acid |

| 2. H₃O⁺ | 2. DMF | 4-Amino-2-fluoro-3-formyl-5-iodophenol |

| 3. RCHO | 4-Amino-2-fluoro-3-(hydroxyalkyl)-5-iodophenol |

Multi-component Reactions Incorporating this compound for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The functional groups present in this compound make it a potentially valuable building block in MCRs for the generation of diverse molecular scaffolds, a key goal of diversity-oriented synthesis.

For instance, the amino and hydroxyl groups could participate in reactions like the Ugi or Passerini reactions, although protection of one of these groups might be necessary to achieve selectivity. The aromatic ring itself, once functionalized through the methods described above, could also be a component in various cycloaddition or condensation MCRs. The ability to introduce new functionalities at the C3 position via cross-coupling or halogen-metal exchange significantly expands the potential for this molecule to be used in the synthesis of complex and diverse chemical libraries.

Theoretical and Computational Chemistry Studies of 4 Amino 2 Fluoro 3 Iodophenol

Quantum Chemical Calculations for Elucidating the Electronic Structure of 4-Amino-2-fluoro-3-iodophenol

Detailed quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

A typical study in this area would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform calculations. The output would provide the optimized 3D coordinates of the molecule, bond lengths, bond angles, and dihedral angles, which could be presented in a data table. Furthermore, electronic properties such as HOMO-LUMO energy gap, ionization potential, and electron affinity would be calculated to describe its reactivity. Without a dedicated study, these specific values for this compound are not available.

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a more accurate description of the electronic structure. These calculations would refine the understanding of electron correlation effects, which are important for accurately predicting the molecule's properties. Specific research applying these methods to this compound is needed to provide this high-level characterization.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods are powerful tools for predicting and interpreting spectroscopic data. This requires specific calculations to be performed on the molecule.

NMR Chemical Shifts: Theoretical calculations could predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These predicted values would then be compared to experimental data if available, to confirm the structure. A data table comparing predicted vs. experimental shifts would be standard.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is crucial for identifying characteristic functional groups. The computed frequencies are often scaled to better match experimental spectra.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the molecule's chromophores.

Dedicated computational analysis for this compound is required to generate these spectroscopic predictions.

Molecular Dynamics Simulations to Explore the Conformational Landscape and Solution-Phase Behavior

Molecular dynamics (MD) simulations would model the behavior of this compound over time, typically in a solvent like water or DMSO. These simulations would reveal the preferred conformations of the molecule, the dynamics of its functional groups (like the rotation of the -OH and -NH₂ groups), and its interactions with solvent molecules through hydrogen bonding. The results would provide a dynamic picture of the molecule's behavior in a realistic environment, but this data is contingent on such simulations being performed and published.

Computational Elucidation of Reaction Pathways and Transition State Structures

To understand how this compound participates in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the structures of transition states and calculating their energy barriers. Such studies could, for example, explore its synthesis or its potential metabolic pathways. This information is highly specific and can only be obtained from targeted research projects.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for this compound and Its Analogues

A QSRR study would involve a larger dataset of molecules that are structurally related to this compound. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue and correlating them with experimentally measured reactivity, a mathematical model could be developed. This model could then be used to predict the reactivity of other, similar compounds. This type of analysis requires a significant amount of data from a series of related compounds, which is not currently available.

Investigation of Non-Covalent Interactions in Systems Containing this compound

The presence of hydroxyl (-OH) and amino (-NH2) groups makes this compound both a hydrogen bond donor and acceptor. The electronegative fluorine and iodine atoms, along with the aromatic ring, further contribute to a complex network of possible non-covalent bonds.

Hydrogen Bonding

The hydroxyl and amino groups are primary sites for hydrogen bonding. The hydrogen atoms of these groups can act as donors, while the lone pairs on the oxygen and nitrogen atoms allow them to be effective acceptors. In condensed phases, this can lead to the formation of extensive networks of intermolecular hydrogen bonds, significantly influencing the crystal structure. For instance, studies on similar aminophenol derivatives have revealed infinite chains and sheet-like structures formed through O—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom is also a possibility. However, theoretical and spectroscopic investigations on 2-halophenols suggest that intramolecular hydrogen bonding is very weak in 2-fluorophenol. rsc.org This is attributed to the high electronegativity of fluorine, which, while polarizing the O-H bond, also results in a less favorable geometry for strong intramolecular interaction compared to heavier halogens.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor Group | Acceptor Atom/Group | Interaction Type | Estimated Energy (kcal/mol) |

| Phenolic -OH | Amino -NH2 (Nitrogen) | Intermolecular | 3-7 |

| Amino -NH2 | Phenolic -OH (Oxygen) | Intermolecular | 2-5 |

| Phenolic -OH | Solvent (e.g., Water) | Intermolecular | 4-8 |

| Amino -NH2 | Solvent (e.g., Water) | Intermolecular | 3-6 |

| Phenolic -OH | Fluorine (intramolecular) | Intramolecular | < 1 (likely weak) |

Note: The energy values are typical estimates for such interactions and can vary based on the specific molecular environment and computational method.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond. acs.org The strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov

In this compound, the iodine atom is a prime candidate for forming strong halogen bonds. The electron-withdrawing nature of the aromatic ring and the adjacent fluorine atom can enhance the positive character of the σ-hole on the iodine atom, making it a more potent halogen bond donor. Potential halogen bond acceptors in a system containing this molecule could include the nitrogen of the amino group, the oxygen of the hydroxyl group, or other Lewis basic sites in neighboring molecules or solvents. acs.org

Computational studies on halogenated phenols have demonstrated the significance of halogen bonds in directing crystal packing. nih.gov For example, I⋯O and I⋯N interactions can be highly directional and contribute significantly to the stability of the crystal lattice.

Table 2: Potential Halogen Bonding Interactions with the Iodine Atom of this compound

| Halogen Donor | Acceptor Atom/Group | Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Iodine | Amino -NH2 (Nitrogen) | Intermolecular | 2.8 - 3.5 | 3-6 |

| Iodine | Phenolic -OH (Oxygen) | Intermolecular | 2.7 - 3.4 | 3-5 |

| Iodine | Carbonyl Oxygen (e.g., in a protein) | Intermolecular | 2.8 - 3.5 | 4-7 |

| Iodine | π-system of an aromatic ring | Intermolecular | 3.0 - 3.8 | 2-4 |

Note: Distances and energies are illustrative and depend on the specific interacting partners and their geometric arrangement.

π-Stacking

The aromatic ring of this compound can participate in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of aromatic systems. The substituents on the phenyl ring influence the nature of these interactions. The electron-donating amino group and the electron-withdrawing halogen and hydroxyl groups create a dipole moment across the ring, which can favor specific π-stacking geometries, such as parallel-displaced or T-shaped arrangements, over a simple face-to-face stacking.

These π-stacking interactions, often working in concert with hydrogen and halogen bonds, play a vital role in the three-dimensional organization of molecules in the solid state and in the binding of the molecule to biological targets that possess aromatic residues.

Advanced Methodological Applications and Research Perspectives for 4 Amino 2 Fluoro 3 Iodophenol

Application of 4-Amino-2-fluoro-3-iodophenol in the Development of Novel Organic Materials

The unique combination of functional groups on the this compound scaffold makes it a promising, albeit currently underexplored, candidate for the synthesis of advanced organic materials. The amino and hydroxyl groups offer versatile handles for polymerization, while the halogen substituents can be leveraged to fine-tune the electronic and physical properties of the resulting materials.

Precursor in Polymer Chemistry and Monomer Synthesis for Functional Polymers

The amino and hydroxyl groups of this compound are classical functionalities for step-growth polymerization. These groups can react with a variety of co-monomers to form a range of functional polymers. For instance, aminophenols are known to be electropolymerized to form conductive polymers. nih.gov The polymerization of aminophenol derivatives can lead to polymers with interesting redox properties and potential applications in energy storage. mdpi.comtandfonline.com

The general scheme for the polymerization of an aminophenol derivative can be represented as:

Polycondensation: The amino group can react with carboxylic acid derivatives (e.g., diacyl chlorides) to form polyamides, while the hydroxyl group can react to form polyesters. The use of a single monomer possessing both functionalities could lead to the formation of polyamide-esters.

Oxidative Polymerization: Similar to aniline and phenol (B47542), the compound could undergo oxidative polymerization to form polymers with conjugated backbones, which are often semiconducting.

The fluorine and iodine substituents would be expected to impart specific properties to the resulting polymers. Fluorine substitution is a well-established strategy to enhance the thermal stability, chemical resistance, and solubility of polymers in organic solvents. precedenceresearch.com The bulky iodine atom could influence the polymer's morphology and packing, and also serve as a site for post-polymerization modification via reactions such as Suzuki or Sonogashira coupling.

Illustrative Polymerization Reactions for this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

|---|---|---|

| Polyamide | Terephthaloyl chloride | High thermal stability, enhanced solubility |

| Polyester | Adipoyl chloride | Improved chemical resistance |

Component in the Design of Liquid Crystalline and Supramolecular Systems

The rigid aromatic core and the potential for strong intermolecular interactions make this compound an interesting building block for liquid crystals and supramolecular assemblies.

Liquid Crystals: The introduction of long alkyl chains to the amino or hydroxyl groups could induce mesophase behavior. The fluorine and iodine substituents would influence the molecule's shape, polarity, and polarizability, which are key parameters in the formation of liquid crystalline phases. Halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic species, is a powerful tool in the design of liquid crystals. jove.comnih.gov The iodine atom in this compound could act as a halogen bond donor, directing the self-assembly of the molecules into ordered liquid crystalline structures.

Supramolecular Systems: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular structures. The iodine atom can also participate in halogen bonding, providing an additional and highly directional interaction for the construction of complex molecular assemblies. birmingham.ac.ukresearchgate.netnih.gov The interplay of hydrogen and halogen bonding could be used to create novel supramolecular polymers, gels, and crystalline materials.

Building Block for Organic Semiconductors and Optoelectronic Materials Research

The field of organic electronics is constantly seeking new molecular building blocks with tunable electronic properties. alfa-chemistry.com this compound possesses several features that make it a prospective candidate in this area.

Tuning of Electronic Properties: The electron-donating amino and hydroxyl groups, combined with the electron-withdrawing fluorine atom, create a polarized aromatic system. This electronic push-pull character can be beneficial for charge transport and for tuning the HOMO and LUMO energy levels of the molecule. Fluorination is a common strategy to lower the energy levels of organic semiconductors, which can improve their stability and facilitate electron injection. nih.gov

Heavy Atom Effect: The presence of the iodine atom can introduce a significant "heavy atom effect." This effect can enhance intersystem crossing from singlet to triplet excited states, which is a desirable property for materials used in phosphorescent organic light-emitting diodes (OLEDs) and for photodynamic therapy applications. Doping conjugated polymers with iodine has been shown to alter their electronic and optoelectronic properties. aimspress.com

Cross-Coupling Reactions: The carbon-iodine bond is relatively weak and susceptible to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the straightforward extension of the π-conjugated system of the molecule by attaching other aromatic or unsaturated groups. This synthetic versatility is highly valuable in the design of new organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Utilization of this compound as a Scaffold for Chemical Probes and Labeling Reagents in Research

The reactivity and substitution pattern of this compound make it a versatile scaffold for the development of chemical probes and labeling reagents for biological and analytical research.

Strategies for Isotopic Labeling (e.g., with 18F, 125I) for Research Tool Development

The presence of fluorine and iodine atoms in the molecule provides direct opportunities for isotopic labeling with positron-emitting (¹⁸F) and gamma-emitting (¹²⁵I) radionuclides, which are widely used in medical imaging (PET and SPECT, respectively) and biological research.

¹⁸F-Labeling: While direct isotopic exchange of a stable ¹⁹F atom with radioactive ¹⁸F is challenging, the molecule could be synthesized with a leaving group (e.g., nitro or trimethylammonium) at the 2-position, allowing for nucleophilic aromatic substitution with [¹⁸F]fluoride. Alternatively, the amino group could be used to conjugate the molecule to a biomolecule of interest, which is then labeled with ¹⁸F using a prosthetic group. The development of efficient ¹⁸F-labeling methods is a very active area of research. nih.gov

¹²⁵I-Labeling: The iodine atom on the aromatic ring is a prime site for radioiodination. This can be achieved either by direct electrophilic iodination of an activated precursor or, more conveniently, through isotopic exchange on the pre-iodinated this compound. Radioiodination is a common method for labeling proteins and peptides, often targeting tyrosine or histidine residues. revvity.comacs.orgrevvity.com The this compound scaffold could be attached to a targeting vector (e.g., a peptide or an antibody) and then radiolabeled with ¹²⁵I.

Potential Isotopic Labeling Strategies

| Isotope | Labeling Method | Precursor/Scaffold | Application |

|---|---|---|---|

| ¹⁸F | Nucleophilic Substitution | 2-Nitro-4-amino-3-iodophenol | PET Imaging |

| ¹²⁵I | Isotopic Exchange | This compound | SPECT Imaging, Autoradiography |

Development of Fluorescent and Chromogenic Tags for Chemical Detection and Analysis

The aminophenol core is a common structural motif in fluorescent and chromogenic probes. rsc.orgnih.gov The electronic properties of the fluorophore can be modulated by the substituents on the aromatic ring and by chemical reactions involving the amino or hydroxyl groups.

Fluorescent Probes: The amino group of this compound can be derivatized with various fluorophores to create probes for specific analytes. For example, reaction with a fluorophore containing a reactive group (e.g., an isothiocyanate or a succinimidyl ester) would yield a fluorescently labeled version of the molecule. The intrinsic fluorescence of the aminophenol core itself might be weak, but it can be enhanced through chemical modification or by incorporation into a larger conjugated system. The development of fluorescent probes is a key area in chemical biology and diagnostics. rsc.org

Chromogenic Tags: The amino group can also be diazotized and then coupled with an appropriate aromatic compound to form an azo dye. The color of the resulting dye would be influenced by the electronic nature of the substituents on both aromatic rings. This reaction could be the basis for a colorimetric assay. For example, if the amino group is liberated from a precursor molecule by an enzymatic reaction, the subsequent formation of an azo dye could be used to quantify the enzyme's activity.

The development of probes based on this compound would benefit from the unique electronic environment created by the fluorine and iodine atoms, which could lead to probes with novel photophysical properties, such as altered absorption and emission wavelengths, or enhanced sensitivity and selectivity.

Exploration of this compound as a Ligand or Scaffold in Metal Coordination Chemistry for Catalysis Research

The multifunctionality of this compound makes it a promising candidate for the design of novel ligands and scaffolds in metal-catalyzed reactions. The amino and hydroxyl groups can act as potent coordination sites for a variety of transition metals, forming stable chelate rings that are fundamental to the construction of catalytically active metal complexes. The electronic properties of the aromatic ring, and consequently the donor capability of the coordinating groups, can be finely tuned by the presence of the electron-withdrawing fluorine and iodine substituents.

Research on analogous o-aminophenol-based ligands has demonstrated their extensive utility in homogeneous catalysis, including small molecule activation and various bond-forming reactions researchgate.net. Metal complexes derived from these ligands have shown remarkable catalytic activity in oxidation reactions, mimicking the function of enzymes like 2-aminophenol dioxygenases . For instance, manganese(III) complexes with Schiff-base ligands derived from substituted phenols effectively catalyze the aerobic oxidation of substrates like other aminophenols and catechols nih.gov.

The introduction of fluorine and iodine atoms onto the aminophenol backbone of this compound is expected to impart unique steric and electronic effects on the resulting metal complexes. The bulky iodine atom could create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic transformations. Furthermore, the strong electron-withdrawing nature of both fluorine and iodine can modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles. This modulation can influence the reactivity and stability of the catalyst, potentially opening up new reaction pathways or enhancing the efficiency of existing ones. The design of ligands is crucial in transition metal catalysis as it influences the reactivity, selectivity, and stability of the catalyst nih.gov.

The potential catalytic applications for metal complexes of this compound are broad. Drawing parallels from existing research on aminophenol-metal complexes, potential areas of investigation include:

Oxidation Catalysis: The electron-deficient nature of the ligand could stabilize higher oxidation states of the metal center, making the complexes suitable for various oxidation reactions, such as the oxidation of alcohols, alkenes, and phenols nih.gov.

C-H Functionalization: The unique electronic environment provided by the ligand could facilitate challenging C-H activation and functionalization reactions, a key area in modern synthetic chemistry nih.gov.

Cross-Coupling Reactions: Palladium complexes, for example, are widely used in cross-coupling reactions. The specific steric and electronic properties of a this compound-based ligand could offer advantages in terms of catalyst performance and substrate scope acs.org.

The exploration of this compound in coordination chemistry presents a fertile ground for the discovery of novel catalysts with unique reactivity and selectivity profiles.

| Potential Catalytic Application | Relevant Metal Center | Rationale |

| Aerobic Oxidation | Mn(III), Co(II), Fe(III) | Stabilization of higher oxidation states by electron-withdrawing substituents. |

| C-H Activation | Pd(II), Rh(III), Ru(II) | Fine-tuning of the electronic properties of the metal center for enhanced reactivity. |

| Cross-Coupling Reactions | Pd(0)/Pd(II), Ni(0)/Ni(II) | Steric influence of the iodo-substituent on reductive elimination and substrate coordination. |

| Polymerization | Ti(IV), Zr(IV) | Control over the steric environment around the metal center to influence polymer properties. |

Advanced Analytical Techniques for Comprehensive Characterization and Study of this compound and Its Derivatives

A thorough characterization of this compound and its derivatives is essential to understand their properties and to establish structure-activity relationships in their applications. A suite of advanced analytical techniques is required for this purpose.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound and its derivatives. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide highly accurate mass measurements, allowing for the confident assignment of molecular formulas.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the molecular structure. For aromatic compounds, fragmentation often involves characteristic losses of small molecules or radicals youtube.com. In the case of this compound, expected fragmentation pathways could include:

Loss of HI or I•, a common fragmentation for iodinated aromatic compounds.

Decarbonylation (loss of CO) from the phenolic ring, a characteristic fragmentation of phenols nih.gov.

Loss of HCN from the aniline moiety.

Cleavage of the C-F bond, although generally less facile than C-I bond cleavage.

A systematic study of these fragmentation pathways under different ionization conditions can help in the structural elucidation of novel derivatives and in the identification of potential metabolites or degradation products. The analysis of per- and polyfluoroalkyl substances (PFAS) has revealed that in-source fragmentation is a common occurrence, which should be considered when interpreting mass spectra nih.gov.

| Ionization Technique | Mass Analyzer | Expected Information |

| Electrospray Ionization (ESI) | Time-of-Flight (TOF) | Accurate mass of the molecular ion for formula determination. |

| Electron Impact (EI) | Quadrupole | Characteristic fragmentation patterns for structural confirmation. |

| Tandem MS (MS/MS) | Orbitrap | Detailed structural information from fragmentation pathways. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in both solution and the solid state.

Solution-State NMR: One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. However, for a polysubstituted aromatic ring, these spectra can be complex. Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments slideshare.netethz.chethernet.edu.et.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different substituents to the aromatic ring.

¹⁹F NMR: The presence of fluorine allows for ¹⁹F NMR studies, which are highly sensitive to the electronic environment and can provide valuable information about the molecule's structure and interactions nih.gov.

Solid-State NMR: Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in its crystalline form emory.edu. This is particularly useful for studying polymorphism and for characterizing materials where single crystals suitable for X-ray diffraction cannot be obtained. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide high-resolution spectra of ¹³C and ¹⁵N. Furthermore, ssNMR is a valuable tool for studying quadrupolar halogen nuclei like iodine (¹²⁷I), offering insights into the local electronic and structural environment around the iodine atom wiley.comresearchgate.net.

Furthermore, SCXRD provides detailed information about the intermolecular interactions that govern the crystal packing. In the case of this molecule, a rich variety of non-covalent interactions can be expected:

Hydrogen Bonding: Between the amino and hydroxyl groups, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is crucial as they can significantly influence the physical properties of the material, such as its melting point, solubility, and solid-state reactivity.

For the analysis of reaction mixtures and the assessment of purity, coupled chromatographic and spectroscopic techniques are indispensable organomation.comnews-medical.netiltusa.comalwsci.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating complex mixtures and identifying the components based on their retention time and mass-to-charge ratio. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives of this compound, GC-MS can be employed. This technique offers high separation efficiency and provides characteristic fragmentation patterns upon electron ionization, aiding in structural identification.

Future Outlook and Emerging Research Frontiers in 4 Amino 2 Fluoro 3 Iodophenol Chemistry

Integration of Machine Learning and Artificial Intelligence for Accelerated Discovery and Synthesis of 4-Amino-2-fluoro-3-iodophenol Analogues

Table 1: Potential Applications of AI/ML in the Study of this compound Analogues

| AI/ML Strategy | Application to this compound Analogues | Potential Impact |

| Predictive Modeling | Forecast biological activity, toxicity, and physicochemical properties of virtual derivatives. | Prioritizes synthesis of high-potential candidates for drug discovery or materials science. |

| Generative Design | Create novel molecular structures based on a desired therapeutic or material profile. | Expands the accessible chemical space around the core scaffold. |

| Synthesis Planning | Propose efficient and scalable synthetic routes to target analogues. | Reduces development time and cost; identifies novel chemical pathways. |

| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent, catalyst) for key synthetic steps. | Increases reaction yields and purity, facilitating more sustainable manufacturing. |

Sustainable and Scalable Manufacturing Processes for this compound

As the chemical industry faces increasing pressure to reduce its environmental impact, the principles of green chemistry are becoming central to process development. ispe.orgtechsciresearch.com The manufacturing of complex pharmaceutical intermediates like this compound presents an opportunity to implement sustainable practices from the outset. Future research will likely focus on developing manufacturing processes that are not only economically viable and scalable but also environmentally benign.

Key areas of innovation in the sustainable synthesis of this compound could include:

Green Solvents: Replacing traditional, hazardous organic solvents with safer, more sustainable alternatives like water, ethanol (B145695), or supercritical CO₂. techsciresearch.commdpi.com

Biocatalysis: Utilizing enzymes as catalysts instead of heavy metals for key transformations. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, thereby reducing waste and energy consumption. techsciresearch.comworldpharmatoday.com

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors. This technology can improve reaction efficiency, enhance safety, and minimize waste generation. techsciresearch.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. worldpharmatoday.com

While the specific synthesis of this compound is not widely detailed, methods for related compounds, such as 4-amino-3-fluorophenol (B140874), often start from materials like p-nitrophenol. chemicalbook.comgoogle.com A future sustainable approach would re-evaluate each step of such a multi-step synthesis to incorporate greener alternatives, aiming for a process that is both efficient and has a minimal environmental footprint. blazingprojects.com

Table 2: Comparison of Potential Synthetic Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

| Solvents | Use of chlorinated or polar aprotic solvents. | Preference for water, bio-derived alcohols, or solvent-free conditions. |

| Catalysts | Stoichiometric reagents or heavy metal catalysts. | Biocatalysis (enzymes) or highly efficient, recyclable catalysts. |

| Process | Batch manufacturing with multiple isolation steps. | Continuous flow chemistry for improved efficiency and safety. |

| Waste | Significant generation of solvent and byproduct waste. | Minimized waste through high atom economy and process intensification. |

Exploration of this compound in Unprecedented Chemical Transformations

The unique combination of four different functional groups on the aromatic ring of this compound makes it a versatile platform for exploring novel chemical reactions. Each functional group offers a distinct handle for chemical modification, opening the door to unprecedented transformations and the creation of highly complex molecular architectures.

The Aryl Iodide Moiety: The carbon-iodine bond is a particularly powerful tool in modern organic synthesis, serving as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of a wide variety of carbon-based or heteroatom-based substituents at the 3-position.

The Amine Group: The primary amine can be readily converted into a diazonium salt, a highly versatile intermediate. This enables a suite of classic transformations, such as the Sandmeyer reaction, to introduce a range of other functional groups (e.g., halides, cyanide, hydroxyl) or to facilitate metal-free conversions to aryl halides. acs.org

The Phenolic Hydroxyl Group: The hydroxyl group activates the aromatic ring and can direct further electrophilic substitutions. It can also be functionalized through etherification or esterification to modify the molecule's properties. nih.gov

The Fluoro Substituent: The fluorine atom significantly influences the electronic properties of the ring, affecting the reactivity of the other functional groups. Its strong electronegativity can be exploited to fine-tune the molecule's acidity, basicity, and binding interactions in biological or material contexts.

The interplay between these groups could lead to novel intramolecular reactions or domino sequences, allowing for the rapid construction of complex heterocyclic systems in a single step.

Table 3: Reactive Sites and Potential Transformations

| Functional Group | Position | Potential Chemical Transformations |

| Iodo | C3 | Palladium-catalyzed cross-coupling, carbonylation, metal-halogen exchange. |

| Amino | C4 | Diazotization followed by Sandmeyer reactions, N-alkylation, N-acylation, amide formation. |

| Hydroxyl | C1 | O-alkylation (etherification), O-acylation (esterification), directing group for electrophilic aromatic substitution. |

| Fluoro | C2 | Electronic modification of the ring, potential for nucleophilic aromatic substitution under harsh conditions. |

Interdisciplinary Research Opportunities Spanning Chemical Science and Materials Engineering with this compound

The unique structural features of this compound make it an attractive building block for the development of advanced functional materials, creating opportunities for collaboration between chemists and materials engineers. Halogenated organic compounds are known to exhibit interesting optoelectronic properties and can be used as precursors for organic semiconductors. researchgate.net